CYCLO(-SER-SER)

Catalog No.
S783299
CAS No.
23409-30-5
M.F
C6H10N2O4
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYCLO(-SER-SER)

CAS Number

23409-30-5

Product Name

CYCLO(-SER-SER)

IUPAC Name

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1

InChI Key

SUWGHSHLNOADHI-IMJSIDKUSA-N

SMILES

C(C1C(=O)NC(C(=O)N1)CO)O

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O

Potential Roles in Cellular Processes

  • Polyamine metabolism: (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a catabolic product of spermidine, another essential polyamine in cells. Studies suggest it might play a role in regulating spermidine levels and maintaining cellular polyamine homeostasis [].
  • Cellular signaling: Research indicates that (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione might interact with various cellular signaling pathways, potentially influencing cell growth, differentiation, and survival [].

Potential Applications in Medicine

  • Neurodegenerative diseases: Studies suggest that altered polyamine metabolism might be associated with the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is ongoing to explore the potential of (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione in modulating polyamine levels and mitigating disease progression [].
  • Cancer research: Some studies suggest that (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione might exhibit anti-tumor properties. Further research is needed to understand its potential therapeutic applications in cancer treatment [].

CYCLO(-SER-SER) is a cyclic dipeptide composed of two serine residues. This compound exhibits unique structural characteristics due to its cyclic nature, which influences its chemical behavior and biological interactions. The cyclic structure allows for conformational flexibility, enabling the molecule to adopt various spatial arrangements, which can affect its reactivity and interaction with biological targets.

The mechanism of action of (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is still under investigation. Research suggests potential applications in material science and the development of new functional molecules [, ].

, including:

  • Oxidation: The hydroxymethyl groups in the serine residues can be oxidized to form carboxylic acids, altering the compound's properties and potential applications.
  • Reduction: Under certain conditions, the compound can undergo reduction reactions, leading to the formation of alcohols or other derivatives.
  • Photopolymerization: CYCLO(-SER-SER) has been noted for its ability to absorb light and undergo photopolymerization, forming more complex structures .

CYCLO(-SER-SER) has demonstrated biological activity that may be relevant in therapeutic contexts. Notably, it shows potential in inhibiting specific protein interactions, such as the binding between integrin very-late antigen-4 (VLA-4) and vascular-cell-adhesion molecule-1 (VCAM-1). This property suggests its potential utility in anti-inflammatory drug design . Additionally, its structural features may allow it to interact with various biological receptors, further expanding its therapeutic possibilities.

The synthesis of CYCLO(-SER-SER) can be achieved through several methods:

  • Solid-phase peptide synthesis: This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support.
  • Cyclization techniques: The formation of the cyclic structure can be accomplished through chemical cyclization reactions, often involving coupling agents that facilitate the formation of peptide bonds between the terminal amino acids of the linear precursor .

Studies on CYCLO(-SER-SER) have focused on its interactions with proteins and other biomolecules. Its ability to inhibit VLA-4/VCAM-1 interactions highlights its potential role in modulating immune responses. Further research is needed to elucidate its full range of interactions and mechanisms of action within biological systems.

CYCLO(-SER-SER) shares similarities with other cyclic peptides but maintains unique characteristics due to its specific amino acid composition. Here are some comparable compounds:

Compound NameStructure TypeKey Features
CYCLO(-LEU-LEU)Cyclic DipeptideExhibits hydrophobic properties; involved in protein folding.
CYCLO(-VAL-VAL)Cyclic DipeptideKnown for stability in aqueous solutions; used in drug design.
CYCLO(-ALA-ALA)Cyclic DipeptideLess polar; often studied for structural properties.

CYCLO(-SER-SER) is distinctive due to its polar hydroxymethyl groups, which influence solubility and reactivity compared to other cyclic dipeptides. Its potential for biological activity also sets it apart as a candidate for therapeutic development.

XLogP3

-1.5

Wikipedia

(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Dates

Modify: 2023-08-15

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